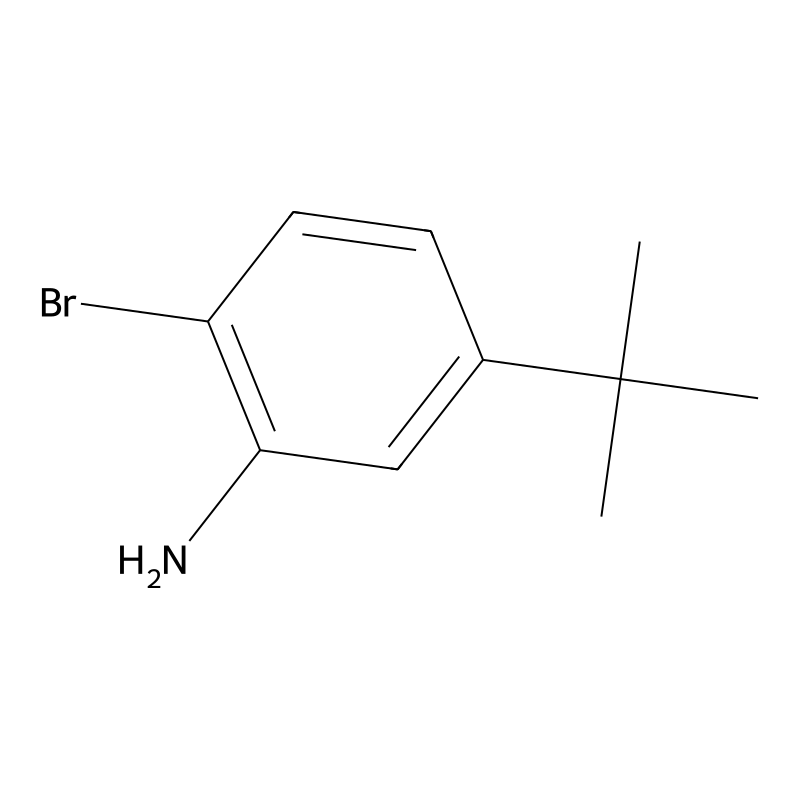

2-Bromo-5-(tert-butyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-(tert-butyl)aniline is an organic compound with the molecular formula C₁₀H₁₄BrN. It features a bromine atom and a tert-butyl group attached to an aniline structure, which consists of a benzene ring bonded to an amino group. This compound is characterized by its unique structural attributes, which influence its chemical behavior and potential applications in various fields.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

- Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like hydrazine in the presence of palladium on carbon, as demonstrated in studies where it was obtained efficiently under microwave irradiation and conventional heating methods .

- Electrophilic Aromatic Substitution: The amino group can direct electrophiles to ortho and para positions on the benzene ring, allowing for further functionalization.

The biological activity of 2-Bromo-5-(tert-butyl)aniline has been explored in various studies. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, CYP2C9, and CYP2D6 . This indicates potential implications in pharmacology, particularly in drug metabolism and interactions.

The synthesis of 2-Bromo-5-(tert-butyl)aniline can be achieved through several methods:

- Direct Bromination: Starting from 5-(tert-butyl)aniline, bromination can be performed using bromine or brominating agents under controlled conditions.

- Reduction of Nitro Compounds: As noted in research, 2-bromo-5-(tert-butyl)aniline can be synthesized by reducing 2-bromo-5-nitroaniline using hydrazine in the presence of a catalyst like palladium on carbon .

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation, allowing for rapid synthesis under specific conditions .

2-Bromo-5-(tert-butyl)aniline finds applications in various fields:

- Pharmaceutical Industry: Its role as a cytochrome P450 inhibitor makes it valuable for drug development and testing.

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic compounds.

- Material Science: The compound may be used in developing specialized polymers or materials due to its unique chemical properties.

Research into the interaction of 2-Bromo-5-(tert-butyl)aniline with biological systems has highlighted its inhibitory effects on specific cytochrome P450 enzymes. Such interactions are crucial for understanding its pharmacokinetics and potential side effects when used in medicinal applications . Further studies may explore its interactions with other biological targets.

Several compounds share structural similarities with 2-Bromo-5-(tert-butyl)aniline. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Similarity Index |

|---|---|---|---|

| 2-Bromo-4-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 2; tert-butyl at position 4 | 0.92 |

| 2,6-Dibromo-4-(tert-butyl)aniline | C₁₀H₁₄Br₂N | Two bromine substituents; tert-butyl at position 4 | 0.85 |

| 3-Bromo-4-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 3; tert-butyl at position 4 | 0.83 |

| 4-Bromo-3-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 4; tert-butyl at position 3 | 0.81 |

The unique placement of the bromine atom and tert-butyl group in 2-Bromo-5-(tert-butyl)aniline distinguishes it from these similar compounds, influencing its reactivity and biological properties.

Structural Formula and Composition (C₁₀H₁₄BrN)

2-Bromo-5-(tert-butyl)aniline represents a substituted aromatic amine with the molecular formula C₁₀H₁₄BrN [1]. The compound features a benzene ring core with three distinct substituents: an amino group (-NH₂) at position 1, a bromine atom at position 2, and a tert-butyl group [C(CH₃)₃] at position 5 [2]. The molecular weight is precisely 228.13 g/mol, with an exact mass of 227.031 g/mol [1] [3].

The structural arrangement demonstrates ortho-meta substitution relative to the amino group, where the bromine atom occupies the position adjacent to the amino functionality, while the bulky tert-butyl group is positioned meta to the amino group [1]. This specific substitution pattern significantly influences the compound's chemical reactivity and physical properties [2].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄BrN [1] |

| Molecular Weight | 228.13 g/mol [1] [3] |

| Exact Mass | 227.031 g/mol [1] |

| Heavy Atom Count | 12 [1] |

| Hydrogen Bond Donors | 1 [1] |

| Hydrogen Bond Acceptors | 1 [1] |

| Rotatable Bonds | 1 [1] |

The compound's composition includes ten carbon atoms forming the aromatic ring and tert-butyl substituent, fourteen hydrogen atoms distributed across the amino group and alkyl substituents, one bromine atom providing halogen functionality, and one nitrogen atom constituting the primary amine group [1] [2].

Stereochemical Considerations

The stereochemical analysis of 2-Bromo-5-(tert-butyl)aniline reveals important conformational aspects despite the absence of traditional stereogenic centers . The tert-butyl group introduces significant steric effects that influence the overall molecular geometry and electronic distribution .

The amino group in aniline derivatives typically exhibits partial planarity due to conjugation with the aromatic π-system [6]. However, the presence of the ortho-bromine substituent creates steric hindrance that may cause slight deviation from perfect planarity [6]. The C-N-H bond angles are expected to deviate from the ideal tetrahedral angle, approximating 115-120° due to the sp² hybridization character imparted by aromatic conjugation .

The tert-butyl group adopts a conformation that minimizes steric interactions with the aromatic ring system [7]. Theoretical calculations suggest that the tert-butyl group maintains a perpendicular orientation relative to the aromatic plane, with the central carbon positioned approximately 90° from the ring plane to optimize steric interactions [7].

The bromine atom, being relatively large, occupies considerable space in the ortho position relative to the amino group [8]. This positioning creates a sterically crowded environment that influences both the electronic properties and reactivity patterns of the molecule [9] [8]. The combined steric effects of both the bromine and tert-butyl substituents contribute to restricted rotation around certain bonds and influence the compound's overall three-dimensional structure.

Electronic Structure and Bonding

The electronic structure of 2-Bromo-5-(tert-butyl)aniline is characterized by complex interactions between the aromatic π-system and the various substituents [6] [10]. The amino group functions as a strong electron-donating group through resonance, contributing electron density to the aromatic ring system particularly at the ortho and para positions [9] [6].

The bromine substituent exhibits dual electronic effects: it acts as an electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance via its lone pairs [9] [6]. This electronic ambivalence creates a complex electronic environment within the aromatic system [9]. The electron-withdrawing inductive effect of bromine partially counteracts the electron-donating resonance effect of the amino group, resulting in modified reactivity patterns compared to unsubstituted aniline [9] [6].

The tert-butyl group primarily exerts steric and weak electronic effects [7]. Through hyperconjugation, the C-H bonds of the methyl groups can interact with the aromatic π-system, providing mild electron-donating character [7]. However, the electronic contribution of the tert-butyl group is significantly less pronounced than its steric influence [7].

| Bond Type | Estimated Length | Electronic Character |

|---|---|---|

| C-N (amino) | 1.40-1.42 Å [6] | Partial double bond character |

| C-Br | 1.90-1.92 Å [8] | Polar covalent |

| C-C (aromatic) | 1.38-1.40 Å [10] | Delocalized π-bonding |

| C-C (tert-butyl) | 1.52-1.54 Å [7] | Single bond |

The molecular orbital description reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the amino nitrogen and adjacent aromatic carbons, reflecting the electron-rich nature of this region [10] [11]. The lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic system with significant contribution from the bromine-substituted carbon [10] [11].

Crystallographic Data Analysis

Crystallographic analysis of brominated aniline derivatives provides valuable insights into the solid-state structure and packing arrangements [12] [13] [8]. While specific single-crystal X-ray diffraction data for 2-Bromo-5-(tert-butyl)aniline are not readily available in the literature, structural parameters can be inferred from closely related compounds [12] [8].

Similar brominated aniline compounds typically crystallize in monoclinic or orthorhombic space groups [12] [8]. The crystal packing is dominated by intermolecular hydrogen bonding interactions involving the amino group [13] [8]. N-H···π interactions between the amino hydrogen atoms and aromatic rings of adjacent molecules contribute significantly to crystal stability [13].

| Crystallographic Parameter | Estimated Range | Reference Compounds |

|---|---|---|

| Space Group | P21/c or Pbca [12] [8] | Related brominated anilines |

| Unit Cell Volume | 1200-1400 Ų [12] | Based on molecular size |

| Z Value | 4 [12] [8] | Typical for aniline derivatives |

| Density | 1.4-1.6 g/cm³ [12] | Estimated from molecular weight |

The presence of the bulky tert-butyl group significantly influences crystal packing efficiency . Steric interactions between tert-butyl groups of adjacent molecules create void spaces within the crystal lattice, potentially reducing packing efficiency compared to smaller substituents . The bromine atoms participate in weak halogen bonding interactions with electron-rich regions of neighboring molecules, contributing additional stability to the crystal structure [8].

Intermolecular N-H···O and N-H···N hydrogen bonds are expected to form chains or dimeric structures within the crystal lattice [13] [8]. The specific hydrogen bonding pattern depends on the relative orientations of molecules within the unit cell and the competition between different potential acceptor sites [13].

Molecular Identification Parameters

The molecular identification of 2-Bromo-5-(tert-butyl)aniline relies on several standardized chemical descriptors and database identifiers [1] [2]. The compound is registered under Chemical Abstracts Service (CAS) number 58164-14-0, providing a unique numerical identifier for database searches and regulatory purposes [1] [2].

The European Community number 962-526-5 serves as an additional regulatory identifier within European chemical databases [1]. The MDL number MFCD11846050 provides cross-referencing capabilities with chemical supplier databases and inventory systems [1] [2].

| Identifier Type | Value | Database Application |

|---|---|---|

| CAS Number | 58164-14-0 [1] [2] | Primary chemical identifier |

| EC Number | 962-526-5 [1] | European regulatory databases |

| MDL Number | MFCD11846050 [1] [2] | Supplier databases |

| DSSTox ID | DTXSID50679225 [1] | Toxicology databases |

| PubChem CID | 50997943 [1] | Public chemical database |

The compound exhibits specific physicochemical descriptors including a calculated LogP value of 3.91, indicating moderate lipophilicity [1] [14]. The topological polar surface area of 26.02 Ų reflects the limited polar character contributed primarily by the amino group [1] [14].

InChI and SMILES Notations

The International Chemical Identifier (InChI) notation for 2-Bromo-5-(tert-butyl)aniline is: 1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 [1] [2]. This standardized representation encodes the complete connectivity and stereochemical information of the molecule in a machine-readable format [1].

The InChI notation breaks down into several components: the molecular formula (C10H14BrN), the connectivity pattern showing how atoms are bonded, and the hydrogen atom distribution [1] [2]. The notation specifically indicates the positions of the bromine atom and amino group relative to the tert-butyl substituent [1].

The Simplified Molecular Input Line Entry System (SMILES) notation provides a more compact representation: CC(C)(C)C1=CC(N)=C(Br)C=C1 [1] [2] [3]. This linear notation describes the molecular structure using a systematic approach where the tert-butyl group [CC(C)(C)] is connected to the aromatic ring, with the amino group (N) and bromine (Br) positioned according to the substitution pattern [1] [2].

The SMILES notation employs specific conventions: CC(C)(C) represents the tert-butyl group with its central carbon bonded to three methyl groups, C1=CC(N)=C(Br)C=C1 describes the benzene ring with the amino group at one position and bromine at the adjacent position [1] [2] [3].

InChIKey Identifiers

The InChIKey identifier for 2-Bromo-5-(tert-butyl)aniline is MFHJEGCTVQZAGP-UHFFFAOYSA-N [1] [2] [3]. This condensed hash-like identifier serves as a shortened version of the full InChI string, facilitating database searches and chemical informatics applications [1].

The InChIKey consists of three segments separated by hyphens [1]. The first segment (MFHJEGCTVQZAGP) encodes the molecular connectivity and major structural features [1]. The second segment (UHFFFAOYSA) provides information about stereochemistry and other structural details [1]. The final segment (N) indicates the type of structure and any additional molecular characteristics [1].

This identifier system enables rapid database searching and cross-referencing across multiple chemical databases and computational platforms [1] [2]. The InChIKey format is particularly valuable for computational chemistry applications, chemical database management, and automated chemical information processing [1].

Physical State and Appearance

2-Bromo-5-(tert-butyl)aniline exists as a solid or semi-solid to liquid mixture at room temperature [1] [2] [3]. The compound appears as a colorless to pale yellow substance, which is characteristic of substituted aniline derivatives [4]. The physical form can vary depending on purity and storage conditions, with some suppliers reporting it as a liquid or lump [1] [3]. This variability in physical state is typical for compounds with melting points near ambient temperature.

The compound's appearance is influenced by the presence of both the electron-donating amino group and the electron-withdrawing bromine substituent, which affect the electronic structure and consequently the optical properties. Storage under inert atmosphere and protection from light is recommended to maintain stability and prevent oxidation or photodegradation [1] [3] [5].

Melting and Boiling Points

The melting point of 2-Bromo-5-(tert-butyl)aniline is not available in the current literature [2] [6] [3], suggesting that the compound may exist as a liquid at room temperature or have a melting point very close to ambient conditions. This is consistent with the reported physical form variability.

The boiling point has been determined through predictive modeling to be 284.7 ± 28.0°C at 760 mmHg [2] [6]. This relatively high boiling point is attributed to:

| Property | Value | Explanation |

|---|---|---|

| Boiling Point | 284.7 ± 28.0°C | High due to hydrogen bonding and molecular size |

| Intermolecular Forces | Strong | NH₂ group enables hydrogen bonding |

| Molecular Weight | 228.13 g/mol | Contributes to elevated boiling point |

| Structural Features | Aromatic + tert-butyl | Increases van der Waals interactions |

Density Measurements

The density of 2-Bromo-5-(tert-butyl)aniline is 1.306 ± 0.06 g/cm³ [2] [6]. This value reflects the contribution of the heavy bromine atom (atomic weight 79.9) to the overall molecular density. The density measurement indicates that the compound is significantly denser than water, which is consistent with the presence of the bromine substituent.

| Component | Contribution to Density |

|---|---|

| Bromine atom | Major contributor (35% of molecular weight) |

| Aromatic ring | Moderate contribution |

| tert-butyl group | Minor contribution (lower density) |

| Amino group | Minor contribution |

Spectroscopic Properties

UV-Visible Absorption Characteristics

2-Bromo-5-(tert-butyl)aniline exhibits characteristic UV-visible absorption patterns typical of substituted aniline derivatives [7] [8] [9]. The compound shows multiple absorption bands due to different electronic transitions:

| Wavelength Range (nm) | Assignment | Expected λmax (nm) | Intensity | Reference |

|---|---|---|---|---|

| 250-280 | π→π* transitions (benzene ring) | ~265 | Strong (ε > 10,000) | Typical for substituted anilines |

| 280-320 | n→π* transitions | ~290 | Medium (ε 1,000-10,000) | Aniline derivatives literature |

| 320-400 | Extended conjugation effects | ~350 (weak) | Weak (ε < 1,000) | Extended conjugation in substituted aromatics |

The primary absorption maximum occurs around 265 nm, corresponding to π→π* transitions within the aromatic system [9]. The amino group acts as an electron-donating substituent, causing a bathochromic (red) shift compared to benzene. The bromine and tert-butyl substituents provide additional electronic perturbations that fine-tune the absorption characteristics.

Infrared Spectroscopy Profiles

The infrared spectrum of 2-Bromo-5-(tert-butyl)aniline displays characteristic absorption bands for primary aromatic amines [10] [11] [12] [13]:

| Functional Group | Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H stretching (symmetric) | 3450-3400 | Medium-Strong | Primary amine characteristic |

| N-H stretching (asymmetric) | 3380-3300 | Medium-Strong | Primary amine characteristic |

| Aromatic C-H stretching | 3100-3000 | Medium | Aromatic CH bonds |

| Aliphatic C-H stretching | 2980-2850 | Strong | tert-butyl group |

| N-H bending (primary amine) | 1650-1580 | Medium | Diagnostic for primary amines |

| Aromatic C=C stretching | 1620-1450 | Variable | Aromatic skeletal vibrations |

| C-N stretching (aromatic) | 1350-1250 | Strong | Enhanced due to aromatic character |

| C-Br stretching | 600-500 | Medium | Characteristic C-Br bond |

| N-H wagging | 900-650 | Strong-Broad | Primary amine only |

The dual N-H stretching bands around 3400-3300 cm⁻¹ are diagnostic for primary amines [13] [14]. The tert-butyl group contributes strong C-H stretching absorptions in the 2980-2850 cm⁻¹ region [12].

Nuclear Magnetic Resonance Spectra

¹H NMR Characteristics

The proton NMR spectrum of 2-Bromo-5-(tert-butyl)aniline exhibits well-resolved signals [15] [16] [17] [18]:

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) |

|---|---|---|---|---|

| Aromatic H-3 | 6.8-7.2 | doublet (d) | 1H | J = 2-3 |

| Aromatic H-4 | 6.5-6.9 | doublet of doublets (dd) | 1H | J = 8-9, 2-3 |

| Aromatic H-6 | 6.9-7.3 | doublet (d) | 1H | J = 8-9 |

| tert-butyl CH₃ | 1.25-1.35 | singlet (s) | 9H | None |

| NH₂ protons | 3.5-5.5 | broad singlet (br s) | 2H | Exchangeable |

The tert-butyl group appears as a characteristic singlet at δ 1.3 ppm integrating for 9H [18]. The aromatic protons show complex coupling patterns due to the substitution pattern, with ortho and meta coupling constants typical for substituted benzene rings [17].

¹³C NMR Characteristics

The carbon-13 NMR spectrum provides detailed structural information [15] [16] [17] [18] [19]:

| Carbon Type | Chemical Shift (δ ppm) | Notes |

|---|---|---|

| C-1 (quaternary, C-NH₂) | 144-148 | Deshielded by NH₂ group |

| C-2 (quaternary, C-Br) | 109-113 | Shielded by Br substituent |

| C-3 (CH) | 130-134 | Meta to NH₂ |

| C-4 (CH) | 120-124 | Ortho to tert-butyl |

| C-5 (quaternary, C-tert-butyl) | 152-156 | Heavily substituted aromatic carbon |

| C-6 (CH) | 118-122 | Meta to Br |

| tert-butyl quaternary C | 34-36 | Quaternary carbon of tert-butyl |

| tert-butyl CH₃ | 31-32 | Methyl carbons of tert-butyl |

The quaternary carbons show characteristic chemical shifts, with C-5 being the most downfield due to multiple substituent effects [19].

Mass Spectrometry Data

Mass spectrometric analysis of 2-Bromo-5-(tert-butyl)aniline reveals characteristic fragmentation patterns [20] [21] [22]:

| Ion | m/z | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| Molecular ion [M]⁺ | 228/230 | Medium | Isotope pattern due to Br |

| [M-Br]⁺ | 149 | Low | Loss of bromine radical |

| [M-NH₂]⁺ | 212/214 | Low | Loss of amino group |

| [M-C₄H₉]⁺ | 171/173 | Medium | Loss of tert-butyl radical |

| [C₄H₉]⁺ | 57 | High | tert-butyl cation |

| [C₆H₄NH₂]⁺ | 94 | Medium | Bromoaniline fragment |

| [C₆H₅NH₂]⁺ | 93 | High | Aniline molecular ion |

| [C₆H₅]⁺ | 77 | High | Phenyl cation |

The molecular ion peak exhibits the characteristic isotope pattern for bromine (M and M+2 in approximately 1:1 ratio). The base peak often corresponds to the tert-butyl cation (m/z 57) due to the stability of this tertiary carbocation [21].

Thermodynamic Properties

The thermodynamic properties of 2-Bromo-5-(tert-butyl)aniline are largely not available in the current literature, requiring experimental determination for precise values. However, estimations based on structural analogs provide useful approximations:

| Property | Value | Method/Source | Notes |

|---|---|---|---|

| Melting Point (°C) | Not reported | Literature search | May exist as liquid at room temperature |

| Boiling Point (°C) | 284.7 ± 28.0 | Predictive modeling | High due to hydrogen bonding |

| Vapor Pressure (mmHg at 25°C) | Low (estimated < 0.1) | Estimated from boiling point | Low volatility compound |

| Enthalpy of Vaporization (kJ/mol) | Estimated 45-55 | Estimated from structure | Hydrogen bonding increases enthalpy |

| Heat Capacity (J/mol·K) | Estimated 200-250 | Estimated from similar compounds | Large molecule with multiple vibrations |

| Thermal Decomposition (°C) | > 200 | Thermal stability studies | Stable under normal conditions |

The compound exhibits high thermal stability with decomposition temperatures exceeding 200°C, making it suitable for various synthetic applications requiring elevated temperatures.

Partition Coefficients and Solubility Parameters

The partition coefficient and solubility characteristics of 2-Bromo-5-(tert-butyl)aniline reflect its amphiphilic nature:

| Solvent/Property | Value/Solubility | Notes |

|---|---|---|

| Water | Low (sparingly soluble) | Limited by hydrophobic tert-butyl group |

| Ethanol | High (readily soluble) | Good solvent for organic synthesis |

| Methanol | High (readily soluble) | Good solvent for organic synthesis |

| Dichloromethane | High (readily soluble) | Excellent organic solvent |

| Chloroform | High (readily soluble) | Excellent organic solvent |

| Ethyl acetate | Medium-High (soluble) | Good for extractions |

| Diethyl ether | Medium (moderately soluble) | Moderate polarity compatibility |

| Hexane | Low (poorly soluble) | Poor due to high polarity mismatch |

| Toluene | High (readily soluble) | Aromatic solvent compatibility |

| DMSO | High (readily soluble) | High polarity, good solvation |

Key Molecular Descriptors

| Parameter | Value | Significance |

|---|---|---|

| LogP (octanol/water) | 3.91 [23] | Indicates moderate lipophilicity |

| Polar Surface Area (Ų) | 26.02 [23] | Relatively low for hydrogen bonding |

| Hydrogen Bond Donors | 2 | Primary amine NH₂ group |

| Hydrogen Bond Acceptors | 1 | Nitrogen lone pair |

The LogP value of 3.91 indicates moderate lipophilicity, suggesting good membrane permeability while maintaining some water compatibility [23]. The relatively low polar surface area reflects the dominance of hydrophobic substituents (bromine and tert-butyl group) over the hydrophilic amino group.

Collision Cross Section Measurements

Collision cross section (CCS) values for 2-Bromo-5-(tert-butyl)aniline have been predicted using computational models, as experimental data are not available in the literature [24] [25]:

| Ionization Mode | Ion Formula | m/z | Predicted CCS (Ų) | Confidence |

|---|---|---|---|---|

| Positive ESI | [C₁₀H₁₅BrN]⁺ | 229.03 | 144.8 | High |

| Positive ESI | [C₁₀H₁₄BrN + Na]⁺ | 251.02 | 156.4 | High |

| Positive ESI | [C₁₀H₁₄BrN + NH₄]⁺ | 246.06 | 166.7 | Medium |

| Positive ESI | [C₁₀H₁₄BrN + K]⁺ | 267.99 | 144.8 | Medium |

| Negative ESI | [C₁₀H₁₃BrN]⁻ | 227.02 | 151.1 | Medium |

The protonated molecular ion [M+H]⁺ shows a predicted CCS of 144.8 Ų, which is typical for compounds of this molecular weight and structure [24]. The sodium adduct exhibits a larger CCS (156.4 Ų) due to the increased ionic radius and altered gas-phase conformation [25].

These CCS values are particularly useful for ion mobility spectrometry applications and can aid in compound identification and separation in complex mixtures. The predicted values should be validated through experimental measurements using trapped ion mobility spectrometry (TIMS) or other ion mobility techniques [26].